molecular formula C10H16Cl2O2 B13776140 Hexanedioyl dichloride, diethyl- CAS No. 68171-35-7

Hexanedioyl dichloride, diethyl-

Cat. No.: B13776140
CAS No.: 68171-35-7
M. Wt: 239.14 g/mol
InChI Key: PGDRDXPCUAMNCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexanedioyl dichloride, diethyl- is an organic compound with the molecular formula C10H16Cl2O2. It is also known by other names such as 3,4-diethylhexanedioyl dichloride. This compound is a derivative of adipic acid, where the carboxylic acid groups are replaced by chlorides. It is a colorless to light yellow liquid that is used in various chemical reactions and industrial applications .

Preparation Methods

Hexanedioyl dichloride, diethyl- can be synthesized from adipic acid through a chlorination process. The typical synthetic route involves the reaction of adipic acid with thionyl chloride at elevated temperatures (90-95°C). The reaction produces hexanedioyl dichloride, which can then be purified by distillation under reduced pressure to remove any remaining thionyl chloride .

Chemical Reactions Analysis

Hexanedioyl dichloride, diethyl- undergoes several types of chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, amines, alcohols, and water. The major products formed from these reactions are amides, esters, and polyamides.

Scientific Research Applications

Hexanedioyl dichloride, diethyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polyamides and other polymers.

    Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical research.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of hexanedioyl dichloride, diethyl- involves its reactivity with nucleophiles. The compound’s chloride groups are highly reactive and can be easily displaced by nucleophiles, leading to the formation of various products such as amides, esters, and polyamides. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Hexanedioyl dichloride, diethyl- can be compared with other similar compounds such as:

Hexanedioyl dichloride, diethyl- is unique due to the presence of ethyl groups, which can influence its reactivity and the properties of the products formed from its reactions.

Properties

CAS No.

68171-35-7

Molecular Formula

C10H16Cl2O2

Molecular Weight

239.14 g/mol

IUPAC Name

3,4-diethylhexanedioyl dichloride

InChI

InChI=1S/C10H16Cl2O2/c1-3-7(5-9(11)13)8(4-2)6-10(12)14/h7-8H,3-6H2,1-2H3

InChI Key

PGDRDXPCUAMNCP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)Cl)C(CC)CC(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.